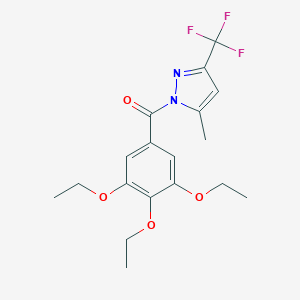
5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole involves the inhibition of certain enzymes, including cyclooxygenase-2 and lipoxygenase. These enzymes play a role in the production of inflammatory mediators, making their inhibition a potential target for the treatment of inflammation and related diseases.
Biochemical and Physiological Effects
5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole has been found to have unique biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain bacteria. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments include its unique biochemical and physiological effects, as well as its potential applications in drug development and therapy. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For the study of 5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole include further investigation into its mechanism of action, as well as its potential applications in drug development and therapy. Additionally, research into the potential side effects of this compound is needed to fully understand its safety and efficacy. Finally, studies examining the potential use of this compound in the treatment of neurodegenerative diseases and other conditions are also needed.
Synthesis Methods
The synthesis of 5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole involves the reaction of 3,4,5-triethoxybenzoyl chloride with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with trifluoromethyl iodide to yield the final product.
Scientific Research Applications
5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs and therapies. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.
properties
Product Name |
5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole |
|---|---|
Molecular Formula |
C18H21F3N2O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C18H21F3N2O4/c1-5-25-13-9-12(10-14(26-6-2)16(13)27-7-3)17(24)23-11(4)8-15(22-23)18(19,20)21/h8-10H,5-7H2,1-4H3 |
InChI Key |
QRKOCLKOTKCXJR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=CC(=N2)C(F)(F)F)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-1,3-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213500.png)
![4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213501.png)
![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)
![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B213509.png)

![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
